
癸酸钠
科学研究应用
作用机制
癸酸钠作为一种渗透增强剂,可以增加药物跨生物膜的吸收和生物利用度。 它通过破坏细胞膜的脂质双层来实现这一点,从而促进分子的转运 . 此外,它已被证明可以激活G蛋白偶联受体-43,该受体在增强肠道屏障和增强抗氧化性能方面发挥作用 .
相似化合物:
壬酸钠: 一种9碳链脂肪酸,具有类似的性质,但分子量略低。
十一烷酸钠: 一种11碳链脂肪酸,具有类似的性质,但分子量略高。
癸醇: 癸酸的醇衍生物。
癸醛: 癸酸的醛衍生物
独特性: 癸酸钠的独特性在于其最佳的链长,它在疏水性和亲水性之间取得了平衡,使其特别有效地用作表面活性剂和渗透增强剂。 它在水溶液中形成胶束和液晶相的能力,进一步使其区别于更短或更长的链脂肪酸 .
生化分析
Biochemical Properties
Sodium decanoate has been studied for its ability to enhance the permeability of various drugs . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to activate the G protein-coupled receptor-43 (GPR-43) .
Cellular Effects
Sodium decanoate has been shown to upregulate the expression of tight junction proteins and improve antioxidant capacity in both IPEC-J2 cells treated by H2O2 and mice models . It also increases weight gain and ileal villus height of mice compared with control and sodium butyrate treatments .
Molecular Mechanism
The molecular mechanism of sodium decanoate involves its interaction with GPR-43. This interaction leads to the upregulation of tight junction proteins and improved antioxidant capacity .
Temporal Effects in Laboratory Settings
It has been observed that sodium decanoate can improve antioxidant capacity and intestinal morphology over time .
Metabolic Pathways
It is known to interact with GPR-43, which may influence various metabolic processes .
Subcellular Localization
It is known to interact with various biomolecules, which may influence its localization within the cell .
准备方法
合成路线和反应条件: 癸酸钠可以通过癸酸与氢氧化钠中和来合成。 反应如下: [ \text{CH}3(\text{CH}_2)_8\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3(\text{CH}_2)_8\text{COONa} + \text{H}_2\text{O} ] 该反应通常在水溶液中进行,产物然后通过蒸发或结晶分离 {_svg_3}.
工业生产方法: 工业上,癸酸主要通过癸醛的氧化来生产,癸醛可以通过1-壬烯的氢甲酰化获得。 癸酸然后用氢氧化钠中和生成癸酸钠 .
反应类型:
中和反应: 如制备方法所示,癸酸与氢氧化钠等碱反应生成盐。
酯化反应: 癸酸可以在酸催化剂存在下与醇反应生成酯。
氧化反应: 癸酸可以被氧化生成癸酸衍生物。
常用试剂和条件:
碱: 氢氧化钠,氢氧化钾。
醇: 甲醇,乙醇等。
氧化剂: 高锰酸钾,三氧化铬。
主要产品:
盐: 癸酸钠,癸酸钾。
酯: 癸酸甲酯,癸酸乙酯。
氧化衍生物: 各种羧酸衍生物.
相似化合物的比较
Nonanoic Acid (sodium salt): A 9-carbon chain fatty acid with similar properties but slightly lower molecular weight.
Undecanoic Acid (sodium salt): An 11-carbon chain fatty acid with similar properties but slightly higher molecular weight.
Decanol: The alcohol derivative of decanoic acid.
Uniqueness: Decanoic acid (sodium salt) is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and penetration enhancer. Its ability to form micelles and liquid crystalline phases in aqueous solutions further distinguishes it from shorter or longer chain fatty acids .
属性
CAS 编号 |
1002-62-6 |
|---|---|
分子式 |
C10H20NaO2 |
分子量 |
195.25 g/mol |
IUPAC 名称 |
sodium;decanoate |
InChI |
InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
InChI 键 |
CTTKODQWVMTOPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCCCC(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCC(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
1002-62-6 |
物理描述 |
Liquid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
334-48-5 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Sodium caprate; Capric acid, sodium salt; Caprinic acid sodium salt; Decanoic acid, sodium salt; Sodium caprinate; Sodium decanoate; Sodium decanoic acid; Sodium-n-decanoate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium caprate enhance drug absorption?
A1: Sodium caprate primarily acts by reversibly opening tight junctions in epithelial and endothelial tissues, such as those found in the intestine, nasal mucosa, and even the blood-brain barrier [, , , , , ]. This opening widens the paracellular space, facilitating the passage of drug molecules across the cell layer [, ]. Studies suggest its action involves disrupting claudin-5 trans-interactions and reducing polymerized actin at the perijunctional region without affecting zonula occludens protein 1 (ZO-1) [].
Q2: What is the role of sodium caprate in drug delivery systems?
A2: Due to its absorption-enhancing properties, sodium caprate is investigated as a key component in drug delivery systems, particularly for poorly permeable drugs [, ]. Its inclusion in oral formulations, for example, has shown to improve the bioavailability of various drugs like berberine chloride [] and the peptide drug LY [].
Q3: Does sodium caprate affect intracellular calcium levels?
A3: Yes, studies show that sodium caprate can increase intracellular calcium levels in a dose-dependent manner, even in the absence of extracellular calcium []. This increase is linked to the activation of phospholipase C, leading to calcium release from intracellular stores [].
Q4: What is the molecular formula and weight of sodium caprate?
A4: Sodium caprate (Sodium decanoate) has the molecular formula C10H19NaO2 and a molecular weight of 194.24 g/mol.
Q5: What is the impact of sodium caprate on insulin stability in nasal preparations?
A6: Studies on intranasal insulin preparations indicate that sodium caprate, compared to sodium glycocholate, might lead to a slightly faster degradation of insulin over a week-long period []. This difference highlights the importance of careful excipient selection and stability testing during formulation development.
Q6: How does the presence of sodium caprate impact the pharmacokinetics of co-administered drugs?
A7: Sodium caprate, due to its permeation-enhancing effect, can significantly alter the pharmacokinetics of co-administered drugs, particularly those with low inherent bioavailability []. Studies have shown that it can increase the rate and extent of absorption, leading to higher peak plasma concentrations (Cmax) and greater overall exposure (AUC) [, ].
Q7: Does sodium caprate affect the pharmacokinetics of metformin?
A8: A study investigating the co-administration of sodium caprate-containing insulin tregopil with metformin revealed no clinically significant effect on metformin's pharmacokinetic parameters []. This finding suggests that sodium caprate might not interfere with the absorption of all drugs, highlighting the need for case-by-case evaluations.
Q8: What are some in vitro models used to study the effects of sodium caprate on drug absorption?
A9: Caco-2 cell monolayers, derived from human intestinal epithelial cells, serve as a valuable in vitro model for investigating the absorption-enhancing effects of sodium caprate [, , , ]. These models help assess its impact on drug permeability and elucidate its mechanisms of action.
Q9: Has the efficacy of sodium caprate been validated in animal models?
A10: Yes, numerous studies have employed animal models, including rats and pigs, to evaluate the in vivo efficacy and safety of sodium caprate [, , , ]. These studies have demonstrated its potential to enhance the bioavailability and efficacy of various drugs, supporting its potential for clinical applications.
Q10: Is there evidence of sodium caprate's efficacy in enhancing drug delivery to the brain?
A11: While primarily recognized for enhancing intestinal absorption, studies suggest that sodium caprate might also improve drug delivery to the brain []. Research using vigabatrin, an antiepileptic drug, showed increased brain GABA levels and amplified pharmacological effects when co-administered with sodium caprate [].
Q11: What is the safety profile of sodium caprate?
A12: While generally considered safe at appropriate doses, sodium caprate at high concentrations may cause transient, superficial damage to the intestinal epithelium in rats []. Notably, the damaged tissue showed remarkable capacity for rapid repair []. This finding underscores the need for careful dose optimization and consideration of potential local effects.
Q12: Can sodium caprate be used to target specific tissues?
A12: While sodium caprate's primary action is not tissue-specific, its incorporation into targeted drug delivery systems could enhance drug delivery to specific sites. For example, its use in nanoparticulate systems or in conjunction with other targeting ligands could potentially improve the therapeutic index of drugs.
Q13: How does sodium caprate influence the dissolution of poorly soluble drugs?
A15: Sodium caprate can enhance the dissolution rate of poorly soluble drugs by improving their wettability and facilitating their dissolution in aqueous media []. This effect is particularly relevant for oral drug delivery, where rapid dissolution is crucial for achieving therapeutic drug concentrations.
Q14: Does sodium caprate affect the solubility and trypanocidal activity of ursolic acid?
A16: Research on ursolic acid, a potential antiparasitic drug, revealed that incorporating it into a solid dispersion with sodium caprate and poloxamer 407 significantly improved its solubility and in vivo trypanocidal activity []. This enhancement highlights sodium caprate's potential in overcoming the limitations of poorly soluble drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






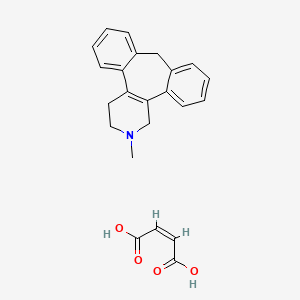
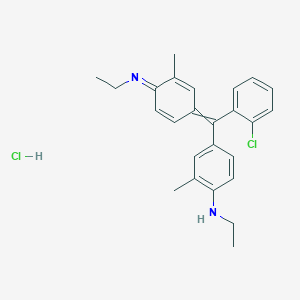
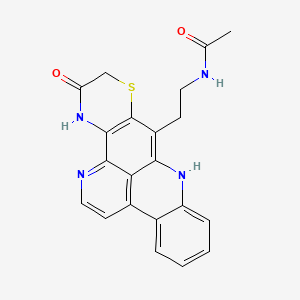



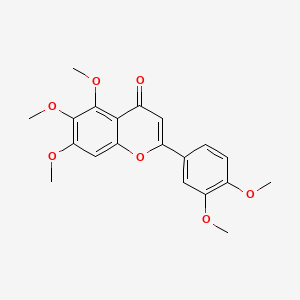
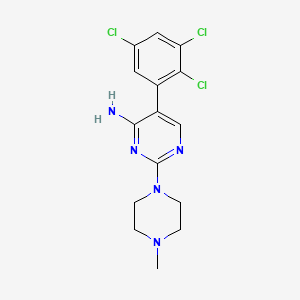
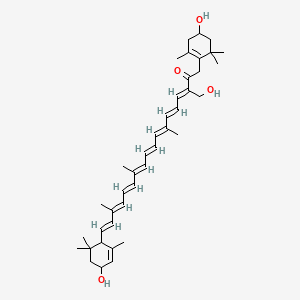
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
